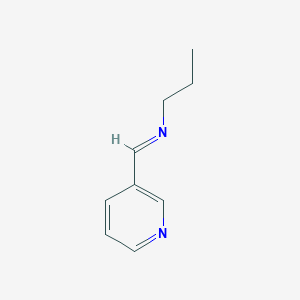
N-propyl-1-pyridin-3-ylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-1-pyridin-3-ylmethanimine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that is commonly used in the laboratory to study its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-propyl-1-pyridin-3-ylmethanimine is not fully understood. However, it has been found to modulate the activity of certain enzymes and proteins in the body, which can lead to its therapeutic effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been found to activate the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
N-propyl-1-pyridin-3-ylmethanimine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been found to have anti-cancer properties by inducing cell death in cancer cells. Additionally, it has been studied for its neuroprotective properties, as it has been shown to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-propyl-1-pyridin-3-ylmethanimine has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for a long time. However, it has some limitations in lab experiments. It is highly reactive and can react with other compounds, which can affect its activity. It is also difficult to administer in vivo, as it has poor solubility in water.
Direcciones Futuras
N-propyl-1-pyridin-3-ylmethanimine has several potential future directions for scientific research. It can be studied further for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It can also be studied for its potential use in the treatment of cancer. Additionally, its mechanism of action can be further elucidated to understand its therapeutic effects better.
Métodos De Síntesis
N-propyl-1-pyridin-3-ylmethanimine can be synthesized through a one-pot reaction of 3-pyridinecarboxaldehyde and propylamine in the presence of acetic acid and sodium cyanoborohydride. The reaction yields a white solid product that can be purified through recrystallization. This synthesis method is simple, efficient, and has a high yield.
Aplicaciones Científicas De Investigación
N-propyl-1-pyridin-3-ylmethanimine has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
120739-67-5 |
|---|---|
Nombre del producto |
N-propyl-1-pyridin-3-ylmethanimine |
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
N-propyl-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C9H12N2/c1-2-5-10-7-9-4-3-6-11-8-9/h3-4,6-8H,2,5H2,1H3 |
Clave InChI |
VNXMKLIXQFVTNM-UHFFFAOYSA-N |
SMILES |
CCCN=CC1=CN=CC=C1 |
SMILES canónico |
CCCN=CC1=CN=CC=C1 |
Sinónimos |
1-Propanamine,N-(3-pyridinylmethylene)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



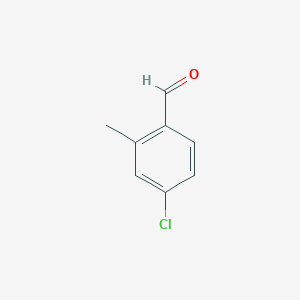
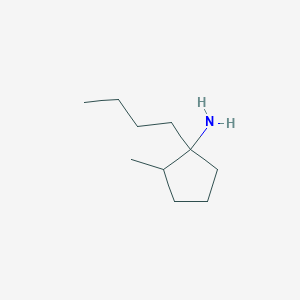
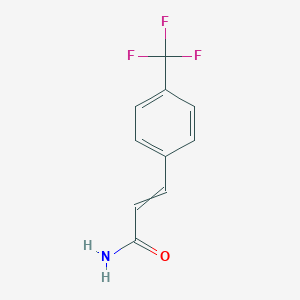
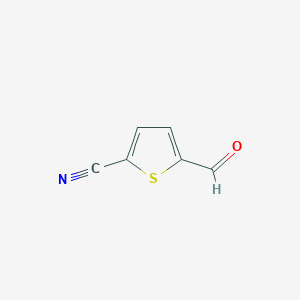
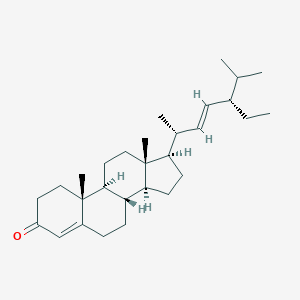
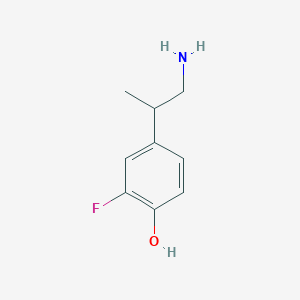
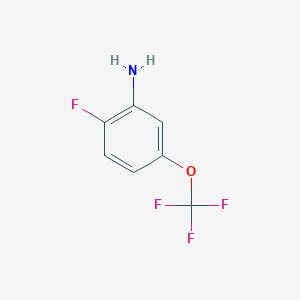
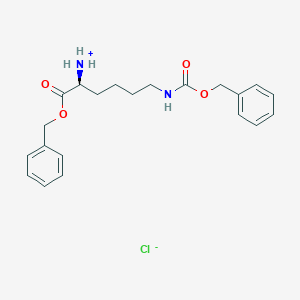
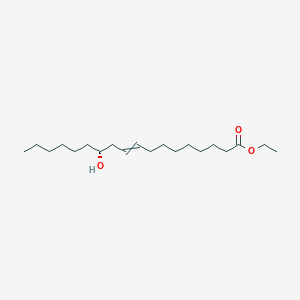

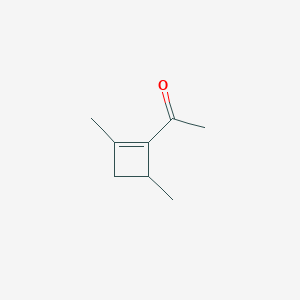
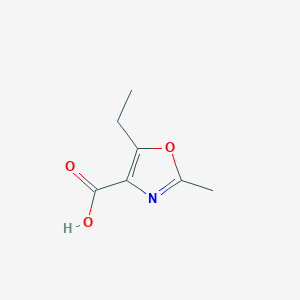
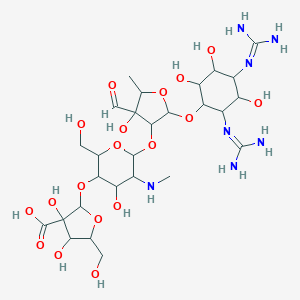
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)